4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride
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Overview
Description
4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The furan and p-tolyl groups can be introduced through nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially forming dihydrothiazoles.
Substitution: The aromatic rings (furan and p-tolyl) can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(furan-3-yl)-N-(phenyl)thiazol-2-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(furan-3-yl)-N-(m-tolyl)thiazol-2-amine: Similar structure but with a meta-tolyl group.
4-(furan-3-yl)-N-(o-tolyl)thiazol-2-amine: Similar structure but with an ortho-tolyl group.
Uniqueness
4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its interaction with certain molecular targets compared to its analogs.
Biological Activity
4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
The compound's structure features a thiazole ring substituted with furan and p-tolyl groups, enhancing its solubility and biological reactivity. The hydrochloride salt form improves water solubility, making it suitable for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potent activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
The compound demonstrates effectiveness comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
The antifungal potential of this compound has also been evaluated. Studies reveal that it exhibits moderate antifungal activity against common fungal pathogens.
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 40 |
Aspergillus niger | 50 |
These findings suggest that while the compound may not be as potent as established antifungals like fluconazole (MIC = 24–26 μg/mL), it still presents a viable option for treating fungal infections .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. The presence of the furan and thiazole rings contributes to its ability to modulate cellular processes effectively.
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of various thiazole derivatives. For instance, a study reported that derivatives with similar structures exhibited significant antimicrobial activity against resistant strains of bacteria and fungi, underscoring the potential of thiazole compounds in drug development .
Properties
IUPAC Name |
4-(furan-3-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS.ClH/c1-10-2-4-12(5-3-10)15-14-16-13(9-18-14)11-6-7-17-8-11;/h2-9H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMAKFWGWYZMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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